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Application Notes: Protocol for Testing MK-8507 Against Resistant HIV-1 Variants

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Compound of Interest		
Compound Name:	AH 8507	
Cat. No.:	B593616	Get Quote

Introduction

MK-8507 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the once-weekly oral treatment of HIV-1 infection.[1][2][3] As with all antiretroviral agents, a thorough understanding of its activity against resistant viral strains is critical for its potential clinical use. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into DNA.[4][5] This document provides detailed protocols for evaluating the efficacy of MK-8507 against wild-type and NNRTI-resistant HIV-1 variants, determining its resistance profile, and characterizing the genetic basis of resistance.

The development of MK-8507 was paused following observations of decreased total lymphocyte and CD4+ T-cell counts in a Phase 2 clinical trial where it was combined with islatravir, particularly at higher doses of MK-8507.[6][7] However, the protocols and data outlined herein are fundamental to the virologic assessment of any new NNRTI candidate. These methods allow researchers to establish the compound's spectrum of activity, predict potential cross-resistance with existing drugs, and identify the mutational pathways that lead to reduced susceptibility.

Experimental Protocols

This section details the key in vitro assays required to comprehensively profile the resistance characteristics of MK-8507.



Protocol 1: Phenotypic Susceptibility Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8507 against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant HIV-1 variants.

Principle: This cell-based assay measures the ability of a drug to inhibit viral replication in a multi-cycle infection system. Recombinant viruses containing specific resistance-associated mutations in the reverse transcriptase gene are used to infect susceptible host cells in the presence of serial dilutions of the test compound (MK-8507). The drug concentration that inhibits viral replication by 50% is calculated and compared to that for a wild-type reference strain. The result is often expressed as a "fold change" (FC) in IC50.

Key Methodologies:

- PhenoSense® Assay: A widely used commercial assay that can be adapted for this purpose.
 [1] It utilizes recombinant viruses generated by inserting the reverse transcriptase and protease sequences from clinical isolates into a standard HIV-1 laboratory strain backbone that contains a luciferase reporter gene.
- Multiple Cycle Assay: A laboratory-developed method using infectious molecular clones or clinical isolates to infect permissive cell lines (e.g., MT-4, CEM-GXR) over several rounds of replication.

Materials:

- Permissive host cell line (e.g., MT-4 cells)
- Culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
- Wild-type (WT) HIV-1 laboratory strain (e.g., H9IIIB)
- Panel of site-directed molecular clones or clinical isolates with known NNRTI resistance mutations (e.g., K103N, Y181C, G190A).
- MK-8507 compound stock solution
- 96-well cell culture plates



 Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay substrate, or a sensitive reverse transcriptase assay kit[8])

Procedure:

- Cell Preparation: Seed MT-4 cells into 96-well plates at an optimal density for viral infection and culture.
- Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of MK-8507 in culture medium. Add the diluted compound to the appropriate wells. Include "no drug" controls.
- Viral Infection: Infect the cells with a standardized amount of either wild-type or a resistant HIV-1 variant.
- Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
- Quantify Replication: Measure the extent of viral replication in each well. This can be done
 by quantifying the p24 antigen concentration in the culture supernatant via ELISA or
 measuring the activity of a reporter gene like luciferase.
- Data Analysis:
 - Plot the percentage of viral inhibition against the log-transformed drug concentration.
 - Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each virus.
 - Calculate the fold change in susceptibility by dividing the IC50 for the resistant variant by the IC50 for the wild-type virus.

Protocol 2: In Vitro Resistance Selection Study

Objective: To identify the primary mutations in the HIV-1 reverse transcriptase gene that are selected for under the selective pressure of MK-8507.

Principle: This experiment involves the long-term culture of wild-type HIV-1 in the presence of escalating concentrations of the antiviral drug. This process mimics the selective pressure that

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can lead to the emergence of drug-resistant strains in a clinical setting. The viral population is monitored for reduced susceptibility, and the viral genome is sequenced to identify the mutations responsible for the resistant phenotype.

Materials:

- Permissive host cell line (e.g., MT-2 or CEM-GXR cells)
- Wild-type HIV-1 strains (ideally including different subtypes, such as A, B, and C).[1]
- MK-8507 compound
- · Cell culture flasks
- Reagents for monitoring viral replication (p24 ELISA)
- Reagents for viral RNA extraction, reverse transcription, PCR amplification of the RT gene, and DNA sequencing (Sanger or next-generation sequencing).

Procedure:

- Initiation: Infect a culture of permissive cells with wild-type HIV-1. Add MK-8507 at a starting concentration equal to its wild-type IC50.
- Culture Monitoring: Maintain the culture, periodically splitting the cells and adding fresh medium containing the drug. Monitor viral replication by measuring p24 antigen in the supernatant.
- Dose Escalation: Once viral replication rebounds to a predetermined level (indicating potential resistance), increase the concentration of MK-8507 in the culture (typically 2- to 3fold).
- Passaging: Continue this process of passaging the virus with escalating drug concentrations for multiple weeks or months.
- Sample Collection: At regular intervals and whenever viral breakthrough is observed, harvest culture supernatant for phenotypic testing (Protocol 1) and genotypic analysis.



- · Genotypic Analysis:
 - Extract viral RNA from the culture supernatant.
 - Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.
 - Sequence the PCR product to identify mutations relative to the starting wild-type virus sequence.
 - Correlate the emergence of specific mutations with observed shifts in the phenotypic susceptibility to MK-8507.

Protocol 3: Combination Antiviral and Cytotoxicity Assay

Objective: To evaluate the antiviral interaction between MK-8507 and other approved antiretroviral agents and to assess its cellular cytotoxicity.

Principle: Checkerboard assays are used to test drugs in combination to determine if their effects are synergistic, additive, or antagonistic. Cytotoxicity assays measure the impact of the drug on host cell viability to determine its therapeutic index.

Procedure (Combination Assay):

- Prepare a matrix of drug concentrations in a 96-well plate, with serial dilutions of MK-8507 along the rows and serial dilutions of a second antiretroviral agent along the columns.
- Infect permissive cells with HIV-1 and add them to the plate.
- After incubation, quantify viral replication as described in Protocol 1.
- Analyze the data using a synergy quantification model (e.g., MacSynergy II) to determine if the drug combination is additive, synergistic, or antagonistic. MK-8507 was found to be additive and not antagonistic with 17 other antivirals.[1]

Procedure (Cytotoxicity Assay):

Seed uninfected cells in a 96-well plate.



- Add serial dilutions of MK-8507.
- Incubate for the same duration as the antiviral assays.
- Measure cell viability using a colorimetric assay (e.g., MTS or MTT) that quantifies mitochondrial activity.
- Calculate the 50% cytotoxic concentration (CC50).

Data Presentation

The following tables summarize the key quantitative data regarding the virologic profile of MK-8507.

Table 1: Antiviral Activity of MK-8507 against Wild-Type and Common NNRTI-Resistant HIV-1 Variants

HIV-1 Variant	IC50 (nM)	Fold Change (FC) vs. Wild-Type	Reference
Wild-Type (Subtype B)	51.3	1.0	[1]
K103N	-	< 5	[1][2]
Y181C	-	< 5	[1][2]
G190A	-	< 5	[1]

Data for specific IC50 values against mutant strains were not available in the provided search results, but fold-change categories were reported.

Table 2: Resistance Profile of MK-8507 from In Vitro Selection Studies



HIV-1 Subtype	Primary Selected Mutation	Other Observed Mutations (in combination with primary)	Reference
Subtype B	V106A	E138K, Y188L, H221Y, P225H, F227C/L, M230L, L234I, P236L, Y318F	[1][9]
Subtypes A and C	V106M	E138K, Y188L, H221Y, P225H, F227C/L, M230L, L234I, P236L, Y318F	[1][9]

The potency reduction against variants that emerged in these selection experiments ranged from 0.9 to 544.0-fold.[1]

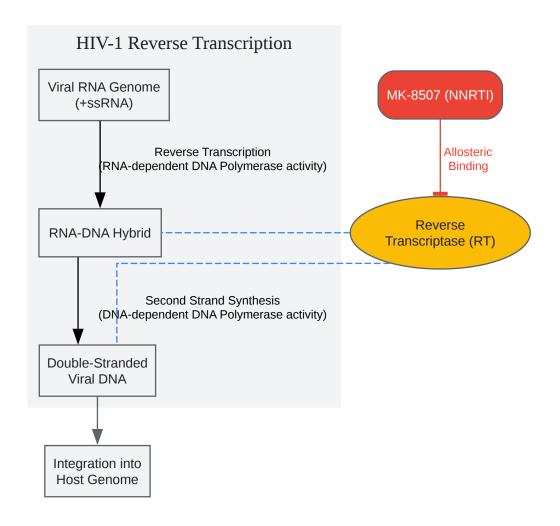
Table 3: Clinical Antiviral Efficacy of Single-Dose MK-8507 Monotherapy in Treatment-Naïve Adults

MK-8507 Oral Dose	Mean HIV-1 RNA Reduction at Day 7 (log10 copies/mL)	Emergent Resistance Mutation (in one patient with rebound)	Reference
40 mg	~1.2	F227C	[2][3]
80 mg	~1.5	F227C	[2][3]
600 mg	~1.5	F227C	[2][3]

Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition



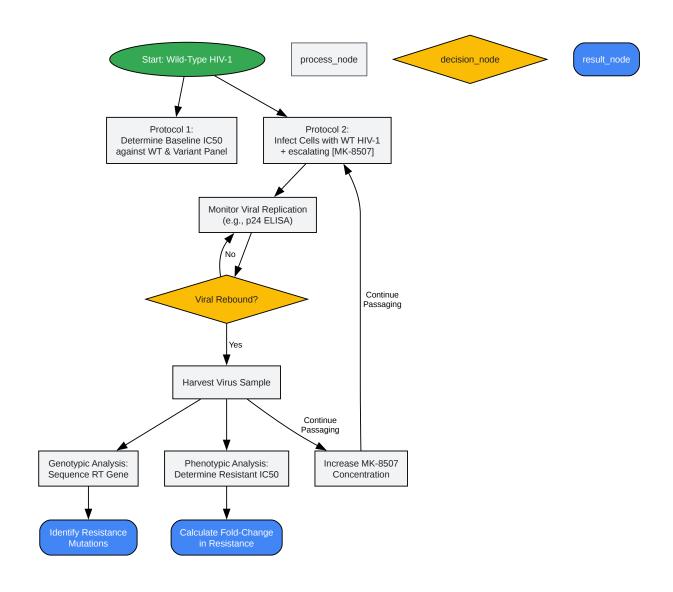


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Caption: Mechanism of HIV-1 Reverse Transcriptase and inhibition by the NNRTI MK-8507.

Experimental Workflow for MK-8507 Resistance Profiling



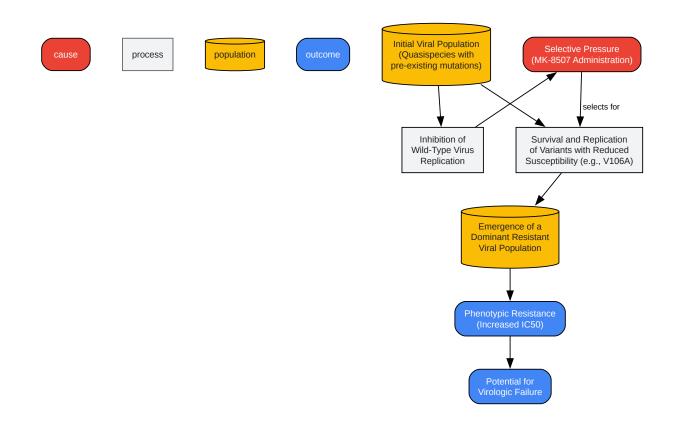


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Caption: Workflow for in vitro selection and characterization of MK-8507 resistant HIV-1.



Logical Flow of Resistance Development



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Caption: Logical flow illustrating the emergence of drug resistance under selective pressure.

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